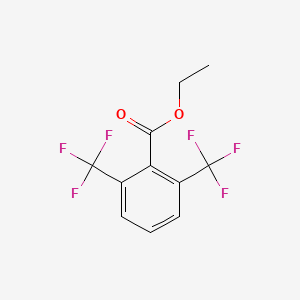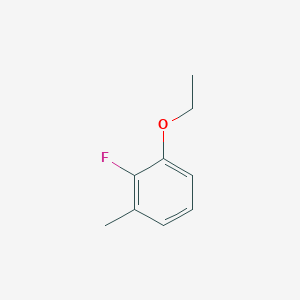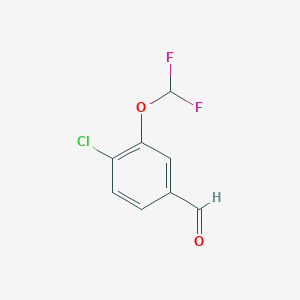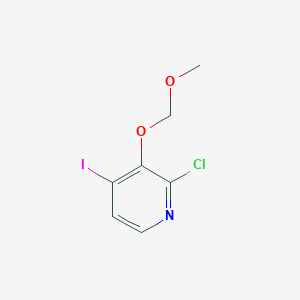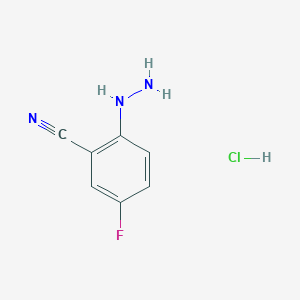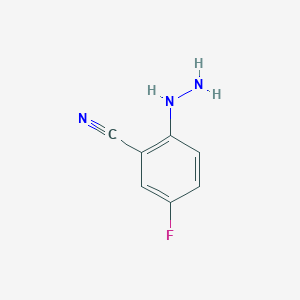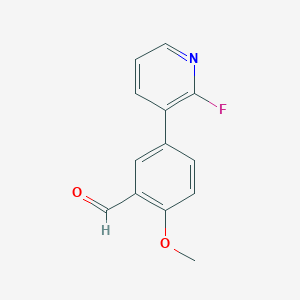![molecular formula C35H44N2S B6322264 Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] CAS No. 210347-52-7](/img/structure/B6322264.png)
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] is a blue light-emitting fluorescent polymer with high electroluminescence quantum yield and chemical stability . It can form an emissive layer on the surface of optoelectronic devices . It has been used in the fabrication of field-effect transistors (FETs) and for the dispersion of single-walled carbon nanotubes (SWCNTs) .
Synthesis Analysis
The efficient fabrication of this polymer has been achieved using the electrostatic spray technique . The polymer ink was atomized at a considerably low voltage .Molecular Structure Analysis
The copolymer has a relatively simple backbone structure . The absorption and Raman spectroscopies indicated that the sorted single-walled carbon nanotubes (s-SWCNTs) had high purity .Chemical Reactions Analysis
The polymer has been used for the selective extraction of semiconducting single-walled carbon nanotubes (s-SWCNTs) from as-synthesized SWCNTs . The absorption and Raman spectroscopies indicated that the sorted s-SWCNTs had high purity .Physical And Chemical Properties Analysis
The polymer is solid and soluble in chloroform . It has a molecular weight (Mw) of over 20000 . It exhibits fluorescence with an excitation wavelength (λex) of 374 nm and an emission wavelength (λem) of 417 nm in chloroform .Wissenschaftliche Forschungsanwendungen
Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif, a key component of FT-0697996, is extensively researched for its application in organic photovoltaics . The electron-accepting properties of BTZ make it an ideal candidate for creating electron donor-acceptor systems that are crucial for the efficient conversion of solar energy into electrical energy.
Fluorescent Sensors
Compounds based on the BTZ group, such as FT-0697996, are also used as fluorescent sensors . Their ability to fluoresce can be harnessed in bioimaging, allowing for the visualization of cellular components like lipid droplets, mitochondria, and plasma membranes.
Organophotocatalysis
The BTZ motif within FT-0697996 has potential applications as a visible-light organophotocatalyst . This application is particularly valuable in green chemistry, where light can be used as a reagent to drive chemical reactions without the need for additional, potentially harmful, chemicals.
Antifungal Agents
Thiadiazole derivatives, including those found in FT-0697996, have been reported to exhibit antifungal activity . This makes them valuable in the development of new antifungal drugs and treatments.
Organic Light-Emitting Diodes (OLEDs)
The Poly(9,9-dioctylfluorenyl-2,7-diyl) component of FT-0697996 is used in the development of OLEDs . Its excellent luminescent properties make it a suitable material for blue and green light-emitting devices, crucial for display technology.
Organic Field-Effect Transistors (OFETs)
FT-0697996 can be utilized in the fabrication of OFETs . Its ability to disperse single-walled carbon nanotubes is particularly useful in creating field-effect transistors, which are fundamental components in modern electronic devices.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cbp/p300, a transcriptional co-activator for the androgen receptor (ar), a key driver of ar+ breast and prostate cancer
Mode of Action
It is suggested that the compound may interact with its targets, leading to a reduction in H3K27Ac at specific promoter sites concurrent with a decrease in CBP/p300 on the chromatin and a reduction in nascent RNA and enhancer RNA . This could potentially lead to a time-dependent growth inhibition in AR+ models .
Biochemical Pathways
The inhibition of cbp/p300 could potentially affect various biochemical pathways related to ar+ breast and prostate cancer .
Result of Action
It is suggested that the compound may lead to a time-dependent growth inhibition in ar+ models, which could potentially be correlated with ar expression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(9,9-dioctylfluoren-2-yl)-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2S/c1-3-5-7-9-11-15-24-35(25-16-12-10-8-6-4-2)31-20-14-13-18-29(31)30-23-22-27(26-32(30)35)28-19-17-21-33-34(28)37-38-36-33/h13-14,17-23,26H,3-12,15-16,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPJZINEHSIVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC5=NSN=C54)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,1,3-Benzothiadiazole-4-yl)-9,9-dioctyl-9H-fluorene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

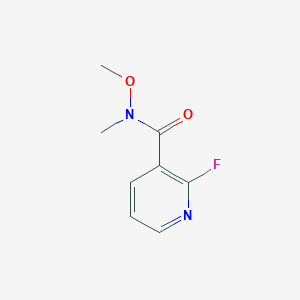

![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)
